molecular formula C17H18N2OS2 B2629099 3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-50-8

3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2629099
CAS No.: 743452-50-8
M. Wt: 330.46
InChI Key: PDQUQKOGTACZRG-UHFFFAOYSA-N
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Description

This compound (CAS: 743452-50-8) is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core. Its structure includes a 2,3-dimethylphenyl substituent at position 3, an ethyl group at position 5, a methyl group at position 6, and a sulfanyl (-SH) moiety at position 2. The molecular formula is C₁₇H₁₈N₂OS₂, with a molecular weight of 330.47 g/mol .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-5-12-11(4)22-15-14(12)16(20)19(17(21)18-15)13-8-6-7-9(2)10(13)3/h6-8H,5H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQUQKOGTACZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2,3-dimethylphenyl, ethyl, and methyl groups can be carried out through nucleophilic substitution reactions using corresponding halides or organometallic reagents.

    Thiol Group Introduction: The sulfanyl group can be introduced via thiolation reactions using thiolating agents like thiourea or thiols under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to corresponding alcohols.

    Substitution: The aromatic ring and the thieno[2,3-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halides, organometallic reagents, and strong bases or acids depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its heterocyclic structure.

    Material Science:

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit enzymes such as kinases, which are crucial in various biological pathways.

    Antimicrobial Activity: Studied for its potential antibacterial and antifungal properties.

Medicine

    Cancer Research: Explored for its cytotoxic effects against various cancer cell lines.

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves:

    Molecular Targets: Binding to specific enzymes or receptors, such as kinases, to inhibit their activity.

    Pathways Involved: Disruption of cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Key Observations :

  • Substituents at positions 3 and 5 significantly influence molecular weight and polarity. For example, the phenyl group in CAS 852933-45-0 reduces molecular weight compared to the target compound’s 2,3-dimethylphenyl group.
  • Pyrido-fused analogs (e.g., ) exhibit higher melting points (>160°C) due to increased rigidity, whereas non-fused derivatives (e.g., ) are often oils or lower-melting solids.

Stability and Handling

  • Target Compound : Storage conditions are unspecified, but analogs with sulfanyl groups (e.g., ) require protection from oxidation .
  • Safety : Precautionary measures for similar compounds include avoiding heat and ignition sources (P210) .

Biological Activity

The compound 3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 743452-50-8) is a thieno[2,3-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, structure-activity relationships (SAR), and case studies.

Molecular Structure

  • Molecular Formula : C17H18N2OS2
  • Molecular Weight : 330.47 g/mol
  • CAS Number : 743452-50-8

Structural Characteristics

The compound features a thieno ring fused to a pyrimidine structure, with various alkyl substitutions that enhance its reactivity and biological potential.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds synthesized from this class have been evaluated for their cytotoxic effects on breast cancer cell lines such as MDA-MB-231.

Case Study: Cytotoxicity Against MDA-MB-231

In a study by Guo et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their cytotoxicity against MDA-MB-231 cells. The results indicated:

  • IC50 values for the most potent compounds ranged from 27.6 μM to 29.3 μM.
  • Compounds with electron-withdrawing groups showed enhanced cytotoxicity due to p-π conjugation effects.
CompoundIC50 (μM)Comments
Compound I27.6Strongest activity
Compound II29.3High activity with m-ClPh substitution

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also shown promise as antimicrobial agents. A study demonstrated significant antibacterial and antimycobacterial activity against various strains.

Summary of Antimicrobial Effects

The compounds were tested against:

  • Gram-negative bacteria : Escherichia coli and Salmonella typhi
  • Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis
  • Mycobacterium strains : M. tuberculosis and M. avium

The minimum inhibitory concentrations (MIC) were determined, showing effective inhibition across all tested strains.

CompoundTarget OrganismMIC (μg/mL)
Compound AE. coli12
Compound BS. aureus8

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key enzymes or pathways critical for cell survival and proliferation in cancer cells and pathogens.

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives often correlates with their structural features:

  • Substituents at the 5 and 6 positions : Alkyl groups enhance lipophilicity and cellular uptake.
  • Electron-withdrawing groups : Increase the reactivity of the compound towards biological targets.
  • Sulfanyl group : Contributes to the overall stability and reactivity of the molecule.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-oneLacks aromatic substitutionAntiviral
6-Methylthieno[2,3-d]pyrimidin-4-oneNo ethyl group; simpler structureAntimicrobial
4-Amino-thieno[2,3-d]pyrimidin-5-oneContains amino substituentAnticancer

Q & A

Basic: What synthetic strategies are optimal for preparing thieno[2,3-d]pyrimidin-4-one derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. For example, substituted thieno[2,3-d]pyrimidinones can be synthesized via a one-pot reaction using 3-amino-2-mercapto precursors and chloroalkyl/aryl reagents under reflux in ethanol or dioxane . Catalytic systems like FeCl3-SiO2 in ethanol have been reported to enhance yields (e.g., 75% for analogous compounds) by facilitating annulation reactions between pyrazol-amine intermediates and acetylated coumarins . Key steps include purification via column chromatography and crystallization from ethanol/dioxane mixtures .

Basic: How are biological activities (e.g., antimicrobial, anticancer) screened for this compound class?

Methodological Answer:
Initial screening involves in vitro assays:

  • Antimicrobial : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Substituents like 4-methoxyphenyl or ethyl groups are linked to enhanced cytotoxicity .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits . Positive controls (e.g., diclofenac) and statistical validation (p < 0.05) are critical for reproducibility.

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, thioether protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 324.9856 for C13H10ClN2O2S2) verifies molecular weight .
  • IR Spectroscopy : Peaks at ~1748 cm⁻¹ (C=O stretch) and ~3537 cm⁻¹ (O-H) confirm functional groups .
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Methodological Answer:

  • Thioether vs. Sulfonyl Groups : Replacement of 2-sulfanyl with sulfonyl groups reduces antimicrobial activity but improves solubility .
  • Aryl Substituents : 4-Methoxyphenyl or 2,3-dimethylphenyl groups enhance anticancer activity by increasing lipophilicity and membrane penetration .
  • Heterocyclic Fusion : Coumarin or pyrazolo[3,4-b]pyridine moieties improve fluorescence properties, enabling dual therapeutic-diagnostic applications .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with IC50 data to predict efficacy .

Advanced: What mechanistic insights exist for its catalytic or biological interactions?

Methodological Answer:

  • Catalytic Mechanisms : FeCl3-SiO2 promotes electrophilic substitution in cyclization reactions, as evidenced by kinetic studies showing accelerated imine formation .
  • Enzyme Inhibition : Molecular docking reveals hydrogen bonding between the thieno-pyrimidine core and ATP-binding sites of kinases (e.g., EGFR), explaining anticancer activity .
  • Oxidative Stress Modulation : Thioredoxin reductase inhibition in bacterial assays correlates with thiol-disulfide exchange, confirmed via spectrophotometric NADPH depletion assays .

Advanced: How can researchers resolve contradictions in biological data across studies?

Methodological Answer:

  • Contextual Factors : Discrepancies in antimicrobial MIC values may arise from strain-specific resistance or assay conditions (e.g., pH, inoculum size) .
  • Substituent Effects : Contrasting anticancer results (e.g., 4-methyl vs. 4-nitro groups) highlight the need for standardized cell lines and exposure times .
  • Statistical Rigor : Meta-analyses of published data (e.g., using RevMan) can identify outliers or confounding variables .
  • Synthetic Reproducibility : Batch-to-batch purity variations (e.g., 95% vs. 98%) impact bioactivity; HPLC-UV validation (λ = 254 nm) is recommended .

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